molecular formula C23H26N4O2 B4298462 N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE

N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE

Cat. No.: B4298462
M. Wt: 390.5 g/mol
InChI Key: VSWULNYOZVIGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products . The process is rapid, with a total reaction time of under 30 minutes, and is generally high yielding . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include oxindoles, indolines, and various substituted indoles.

Mechanism of Action

The mechanism of action of N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety binds with high affinity to multiple receptors, influencing various biological processes . The compound may act on actin-related protein complexes, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE can be compared with other indole derivatives, such as:

These compounds share the indole core structure but differ in their functional groups and biological activities. This compound is unique due to its specific substitution pattern and potential therapeutic applications.

Properties

IUPAC Name

2-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-N-phenylpyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-18(19-10-5-6-11-20(19)25-16)13-14-24-22(28)21-12-7-15-27(21)23(29)26-17-8-3-2-4-9-17/h2-6,8-11,21,25H,7,12-15H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWULNYOZVIGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CCCN3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE
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N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE
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N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE
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N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE
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N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE
Reactant of Route 6
N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE

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